molecular formula C7H12Cl2N2 B1616198 2,4-Diaminotoluene dihydrochloride CAS No. 636-23-7

2,4-Diaminotoluene dihydrochloride

Cat. No.: B1616198
CAS No.: 636-23-7
M. Wt: 195.09 g/mol
InChI Key: FSSFFQIVJQERFY-UHFFFAOYSA-N
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Description

2,4-Diaminotoluene dihydrochloride, also known as 4-methylbenzene-1,3-diamine dihydrochloride, is an organic compound with the chemical formula C7H11ClN2. It is a derivative of toluene and is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 4 positions, along with a methyl group at the 1 position. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diaminotoluene dihydrochloride is typically synthesized through the hydrogenation of 2,4-dinitrotoluene. This process involves the reduction of the nitro groups to amino groups using a nickel catalyst under hydrogen gas. The reaction is carried out under controlled temperature and pressure conditions to ensure complete reduction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The final product is then purified and converted to its dihydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminotoluene dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Diaminotoluene dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its mutagenic and carcinogenic properties, as well as its interaction with biological molecules.

    Medicine: Investigated for potential therapeutic applications and as a model compound in toxicological studies.

    Industry: Utilized in the production of polyurethane foams, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 2,4-diaminotoluene dihydrochloride involves its interaction with various molecular targets and pathways. It can induce DNA damage and mutagenesis through the formation of reactive intermediates. The compound is also known to interact with the aromatic hydrocarbon receptor, leading to the induction of cytochrome P450 enzymes, which play a role in its metabolic activation and detoxification .

Comparison with Similar Compounds

Uniqueness: 2,4-Diaminotoluene dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where these properties are advantageous .

Properties

IUPAC Name

4-methylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSFFQIVJQERFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-80-7 (Parent)
Record name 2,4-Diaminotoluene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020403
Record name 2,4-Diaminotoluene dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-23-7
Record name 2,4-Diaminotoluene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diaminotoluene dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diaminotoluene dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333A82EQ74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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